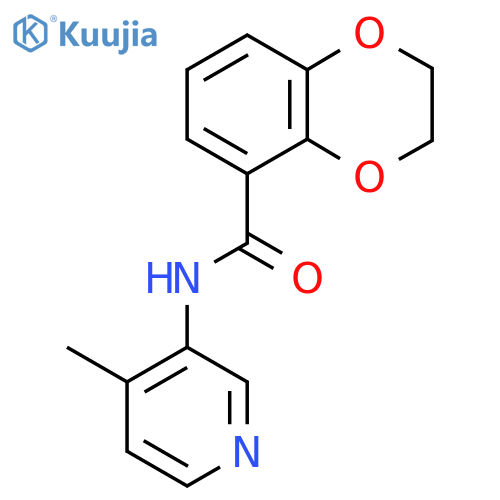Cas no 2309732-06-5 (N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide)

2309732-06-5 structure
商品名:N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
CAS番号:2309732-06-5
MF:C15H14N2O3
メガワット:270.283263683319
CID:5326790
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
-
- インチ: 1S/C15H14N2O3/c1-10-5-6-16-9-12(10)17-15(18)11-3-2-4-13-14(11)20-8-7-19-13/h2-6,9H,7-8H2,1H3,(H,17,18)
- InChIKey: BJTJAGZGYABSPQ-UHFFFAOYSA-N
- ほほえんだ: O1CCOC2C=CC=C(C(NC3C=NC=CC=3C)=O)C1=2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 350
- トポロジー分子極性表面積: 60.4
- 疎水性パラメータ計算基準値(XlogP): 1.8
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6610-1195-50mg |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
2309732-06-5 | 50mg |
$240.0 | 2023-09-07 | ||
| Life Chemicals | F6610-1195-10μmol |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
2309732-06-5 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6610-1195-25mg |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
2309732-06-5 | 25mg |
$163.5 | 2023-09-07 | ||
| Life Chemicals | F6610-1195-2μmol |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
2309732-06-5 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6610-1195-20μmol |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
2309732-06-5 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6610-1195-40mg |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
2309732-06-5 | 40mg |
$210.0 | 2023-09-07 | ||
| Life Chemicals | F6610-1195-75mg |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
2309732-06-5 | 75mg |
$312.0 | 2023-09-07 | ||
| Life Chemicals | F6610-1195-5μmol |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
2309732-06-5 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6610-1195-4mg |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
2309732-06-5 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6610-1195-20mg |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
2309732-06-5 | 20mg |
$148.5 | 2023-09-07 |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide 関連文献
-
1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
2309732-06-5 (N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide) 関連製品
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 506-17-2(cis-Vaccenic acid)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
